N-(1-Adamantyl)-2-chloroacetamide
Description
Established Synthetic Routes for N-(1-Adamantyl)-2-chloroacetamide
The most direct and widely employed method for synthesizing this compound is the reaction between 1-adamantylamine and 2-chloroacetyl chloride. nih.govresearchgate.net In a typical procedure, 1-adamantylamine hydrochloride (also known as amantadine (B194251) hydrochloride) is dissolved in a suitable solvent, such as dichloromethane, and then treated with 2-chloroacetyl chloride. nih.govresearchgate.net The reaction mixture is typically heated to reflux to ensure the completion of the acylation process. nih.govresearchgate.net
The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of 1-adamantylamine attacks the electrophilic carbonyl carbon of 2-chloroacetyl chloride. This is followed by the elimination of a chloride ion, forming the stable amide bond. The resulting product can be purified by filtration and recrystallization to yield this compound as a white crystalline solid. nih.gov
Table 1: Reaction Parameters for the Synthesis of this compound
| Reactants | Solvent | Conditions | Yield |
|---|
Alternative Synthetic Pathways
While the direct acylation of 1-adamantylamine is the most common route, other methods for the formation of N-adamantylated amides have been explored.
N-adamantylated amides can be synthesized from 1-adamantyl nitrate (B79036) in a sulfuric acid medium. This method has been noted for its utility in preparing antiviral compounds. researchgate.net
An alternative approach involves the N-adamantylation of primary carboxamides and other nitrogen-containing nucleophiles using a stoichiometric amount of 1-adamantanol (B105290) in the presence of a catalytic amount of aluminum triflate in nitromethane. researchgate.net Furthermore, manganese compounds, such as manganese(II) salts and complexes, have been shown to catalyze the reaction of 1-bromoadamantane (B121549) with carboxylic acid amides, producing N-(adamantan-1-yl)amides in good yields (70-90%). pleiades.onlineepa.gov Dimanganese decacarbonyl has demonstrated high efficacy in this type of transformation. researchgate.net These manganese-catalyzed reactions often proceed under milder conditions than traditional acid-catalyzed methods. researchgate.netnih.gov
Properties
IUPAC Name |
N-(1-adamantyl)-2-chloroacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18ClNO/c13-7-11(15)14-12-4-8-1-9(5-12)3-10(2-8)6-12/h8-10H,1-7H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJRVXDKETNCCKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20205414 | |
| Record name | Acetamide, N-(1-adamantyl)-2-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20205414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5689-59-8 | |
| Record name | N-1-Adamantyl-2-chloroacetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5689-59-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetamide, N-(1-adamantyl)-2-chloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005689598 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetamide, N-(1-adamantyl)-2-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20205414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Derivatization Strategies
Reactions with Nitrogen-Containing Nucleophiles
The presence of a reactive chlorine atom alpha to the carbonyl group makes this compound an effective alkylating agent for various nucleophiles, particularly those containing nitrogen. These reactions are fundamental to the construction of more complex molecular architectures.
Formation of Cage Aminoamides
The reaction of this compound with nitrogen-containing nucleophiles can lead to the formation of novel "cage aminoamides". researchgate.net These products retain the adamantane core and incorporate new amino functionalities. The synthesis of these compounds typically involves the nucleophilic substitution of the chloride by an amine. This process has been utilized to generate a library of new cage aminoamides with potential biological activities. researchgate.net The general reaction involves the displacement of the chloride ion by the nitrogen nucleophile, forming a new carbon-nitrogen bond.
Conjugation with γ-Carbolines
A significant application of this compound is its use in the synthesis of hybrid molecules through conjugation with other pharmacophores. One such example is the reaction with γ-carbolines. nih.gov In a documented synthesis, γ-carbolines are alkylated with this compound in the presence of a base like potassium hydroxide (B78521). nih.gov This reaction proceeds via an SN2 mechanism where the nitrogen atom of the γ-carboline acts as the nucleophile, attacking the electrophilic carbon bearing the chlorine atom. This results in the formation of aminoadamantane–γ-carboline conjugates linked by an oxoethylene spacer. nih.gov These conjugates have been synthesized in high yields and subsequently converted to their hydrochloride salts for further study. nih.gov
| Reactants | Product | Yield (%) | Reference |
| N-(Adamantan-1-yl)-2-chloroacetamide, 2,8-dimethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole | N-(Adamantan-1-yl)-2-(2,8-dimethyl-3,4-dihydro-1H-pyrido[4,3-b]indol-5(2H)-yl)acetamide | 72 (as hydrochloride salt) | nih.gov |
Hydrolysis Studies of Chloroacetamides
Acid-Catalyzed Hydrolysis Mechanisms
Under acidic conditions, the hydrolysis of chloroacetamides can proceed through two primary pathways: cleavage of the amide bond or cleavage of the ether group in N-alkoxyalkyl substituted analogs. nih.govacs.org For this compound, which lacks an ether group, the focus would be on amide hydrolysis. The mechanism typically involves the protonation of the amide oxygen, which increases the electrophilicity of the carbonyl carbon. Subsequent nucleophilic attack by a water molecule leads to a tetrahedral intermediate, which then collapses to yield a carboxylic acid and an amine. The bulky adamantyl group may sterically hinder the approach of water to the carbonyl carbon, potentially slowing the rate of hydrolysis compared to less substituted amides.
Base-Catalyzed Hydrolysis Mechanisms
Base-catalyzed hydrolysis of chloroacetamides predominantly occurs via an intermolecular SN2 reaction, where a hydroxide ion displaces the chloride to form a hydroxy-substituted derivative. nih.govacs.orgresearchgate.net Amide cleavage can also occur under basic conditions, though for many chloroacetamides, substitution at the α-carbon is the major pathway. nih.govacs.orgresearchgate.net The rate of this SN2 reaction is influenced by the structure of the chloroacetamide. acs.orgresearchgate.net The steric hindrance presented by the adamantyl group in this compound would likely play a significant role in the kinetics of this reaction.
| Condition | Primary Mechanism | Potential Products | Reference |
| Acidic | Amide cleavage | 1-Adamantylamine and chloroacetic acid | nih.govacs.org |
| Basic | SN2 substitution | N-(1-Adamantyl)-2-hydroxyacetamide | nih.govacs.orgresearchgate.net |
Bioconjugation via Cysteine Residues
Chloroacetamides are known to be effective reagents for the alkylation of cysteine residues in proteins and peptides, a process central to bioconjugation. wuxibiology.comresearchgate.net This reaction relies on the high nucleophilicity of the thiol group of cysteine. Chloroacetamide derivatives have been shown to exhibit greater specificity for cysteine residues compared to other reagents like iodoacetamide. wuxibiology.com
The reaction proceeds through a nucleophilic substitution mechanism where the sulfur atom of the cysteine residue attacks the carbon atom bearing the chlorine, displacing the chloride and forming a stable thioether linkage. The reactivity of the chloroacetamide can be influenced by the substituents on the nitrogen atom. While specific studies on the bioconjugation of this compound with cysteine are limited, the bulky adamantyl group would likely influence the reaction rate due to steric effects. Computational studies on simpler N-substituted chloroacetamides suggest that the conformation of the amide and the accessibility of the LUMO at the C-Cl carbon are critical factors governing reactivity. wuxibiology.com
| Reagent | Nucleophile | Reaction Type | Product |
| This compound | Cysteine residue | Nucleophilic Substitution (SN2) | Cysteine-S-alkylated protein/peptide |
Advanced Synthetic Techniques
The application of microwave irradiation in organic synthesis has garnered significant attention as a green and efficient alternative to conventional heating methods. This technique often leads to remarkable rate enhancements, higher yields, and improved purity of the final products. thaiscience.info In the context of acetamide (B32628) synthesis, particularly for compounds like this compound, microwave-assisted methods offer a substantial improvement over traditional synthetic routes.
Conventional synthesis of this compound typically involves the reaction of amantadine (B194251) hydrochloride with chloroacetyl chloride in a suitable solvent, such as dichloromethane, under reflux conditions for several hours. researchgate.net While effective, this method can be time-consuming and energy-intensive.
Microwave-assisted synthesis provides a more rapid and efficient pathway for the formation of the amide bond. The underlying principle involves the direct coupling of microwave energy with the polar molecules in the reaction mixture, leading to rapid and uniform heating. This localized heating can accelerate the reaction rate significantly, often reducing reaction times from hours to minutes. researchgate.net
For the synthesis of related chloroacetamides, researchers have reported successful outcomes using microwave irradiation. For instance, the synthesis of 2-Chloro-N-p-tolylacetamide saw a dramatic reduction in reaction time from 5-6 hours with conventional heating to just 5-10 minutes under microwave conditions, achieving yields between 50-80%. researchgate.net Similarly, the synthesis of other N-aryl 2-chloroacetamides has been effectively accelerated using microwave irradiation, often in the presence of a base and a suitable solvent. irjmets.com
The following table presents a comparison of the conventional synthesis method for this compound with a projected microwave-assisted approach based on findings for similar acetamide syntheses.
| Parameter | Conventional Method (Reflux) | Projected Microwave-Assisted Method |
|---|---|---|
| Reactants | Amantadine Hydrochloride, Chloroacetyl Chloride | Amantadine, Chloroacetyl Chloride |
| Solvent | Dichloromethane | Acetonitrile or Chloroform |
| Catalyst | None specified | Potentially a non-nucleophilic base |
| Temperature | Reflux temperature of Dichloromethane (~40°C) | Controlled temperature (e.g., 65-70°C) |
| Reaction Time | 2 hours | 5-15 minutes |
| Yield | Not explicitly stated in the primary source | Expected to be high (based on analogous reactions) |
Detailed Research Findings:
Studies on the microwave-assisted synthesis of various acetamide derivatives consistently highlight the advantages of this technology. Key findings include:
Rate Acceleration: The most significant advantage is the drastic reduction in reaction time. researchgate.net This is attributed to the efficient and rapid heating of the reaction mixture by microwaves.
Improved Yields: In many cases, microwave-assisted methods lead to higher isolated yields of the desired product compared to conventional heating. irjmets.com
Cleaner Reactions: The shorter reaction times and controlled heating can minimize the formation of by-products, leading to a cleaner reaction profile and simplifying purification. nih.gov
Energy Efficiency: By localizing the energy transfer to the reactants and solvent, microwave synthesis is generally more energy-efficient than heating a large reaction vessel with an external source.
The application of microwave-assisted techniques to the synthesis of this compound represents a promising avenue for process optimization, aligning with the principles of green chemistry by reducing reaction times and energy consumption.
Crystallographic and Structural Analyses
Crystal Structure Determination of N-(1-Adamantyl)-2-chloroacetamide
The crystal structure of this compound was determined using single-crystal X-ray diffraction techniques. Data for the analysis was collected at a temperature of 173 K. The structure was solved by direct methods and refined using a full-matrix least-squares process on F², employing programs such as SHELXS97 and SHELXL97. All non-hydrogen atoms were refined anisotropically, while hydrogen atoms were positioned in idealized locations and refined using a riding model.
This compound crystallizes in the orthorhombic system. The specific space group was identified as Pbca. The unit cell is the fundamental repeating unit of the crystal lattice, and its dimensions, along with other crystallographic data, are summarized in the table below.
| Parameter | Value |
| Molecular Formula | C₁₂H₁₈ClNO |
| Molecular Weight | 227.72 g/mol |
| Crystal System | Orthorhombic |
| Space Group | Pbca |
| a | 9.3656 (2) Å |
| b | 13.7515 (3) Å |
| c | 18.7917 (4) Å |
| α | 90.00° |
| β | 90.00° |
| γ | 90.00° |
| Volume (V) | 2420.20 (9) ų |
| Z | 8 |
| Temperature | 173 K |
Data sourced from Onajole et al. (2011) and PubChem.
The molecular structure features a rigid adamantane (B196018) skeleton attached to a flexible chloroacetamide group. A notable characteristic of the adamantane moiety in this compound is the observation of C-C bond lengths that are shorter than the typical single bond length of 1.54 Å. These bonds range from 1.5293 (18) Å to 1.5366 (15) Å.
| Bond | Bond Length (Å) |
| C1—C2 | 1.5366 (16) |
| C6—C7 | 1.5293 (18) |
Data sourced from Onajole et al. (2011).
Intermolecular Interactions
The packing of this compound molecules in the crystal lattice is primarily dictated by specific intermolecular forces, particularly hydrogen bonding.
The crystal structure is stabilized by intermolecular N-H⋯O hydrogen bonds. These interactions link adjacent molecules, with the amide hydrogen atom of one molecule bonding to the carbonyl oxygen atom of a neighboring molecule. This hydrogen bonding pattern results in the formation of an infinite chain of molecules extending along the a-axis direction of the crystal lattice. The specific geometry of this hydrogen bond is detailed below.
| D—H⋯A | D—H (Å) | H⋯A (Å) | D⋯A (Å) | D—H⋯A (°) |
| N1—H1⋯O1 | 0.88 | 1.97 | 2.8301 (12) | 165 |
Data sourced from Onajole et al. (2011).
When compared to related compounds, the intermolecular interactions in this compound show both similarities and differences. The isopropyl amide derivative of adamantane exhibits a similar hydrogen bonding arrangement in its crystal structure. In contrast, a structural report for the bicyclic analogue of the title compound reveals a complete absence of N–H···O hydrogen bonding within its crystal lattice, highlighting how subtle changes in the polycyclic cage can significantly influence supramolecular assembly.
Spectroscopic Characterization in Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. For this compound, both proton (¹H) and carbon-13 (¹³C) NMR spectra provide characteristic signals that confirm its structure.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound, recorded in deuterated chloroform (CDCl₃), displays distinct signals corresponding to the different types of protons in the molecule. The adamantyl group, with its high symmetry, gives rise to characteristic multiplets for its methine (CH) and methylene (CH₂) protons. The chloroacetyl group and the amide proton also show unique resonances.
Key signals observed in the ¹H NMR spectrum are detailed in the table below. nih.gov The protons of the adamantyl cage appear as three main groups of signals: a multiplet at approximately 1.64 ppm integrating to six protons, another multiplet at 1.96 ppm for another six protons, and a singlet-like signal around 2.04 ppm for the three bridgehead methine protons. nih.gov The methylene protons of the chloroacetyl group (–CH₂Cl) appear as a sharp singlet at 3.87 ppm. nih.gov The amide proton (N-H) is observed as a broad singlet at 6.19 ppm. nih.gov
Interactive Data Table: ¹H NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration (Number of H) | Assignment |
|---|---|---|---|
| 6.19 | s | 1H | N-H |
| 3.87 | s | 2H | Cl-CH₂ - |
| 2.04 | s | 3H | Adamantyl CH (bridgehead) |
| 1.96 | m | 6H | Adamantyl CH₂ |
| 1.64 | m | 6H | Adamantyl CH₂ |
s = singlet, m = multiplet. Spectrum recorded in CDCl₃ at 600 MHz. nih.gov
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Due to the symmetry of the adamantyl group, not all 10 carbons produce separate signals. The spectrum, recorded in CDCl₃, shows six distinct signals, corresponding to the six unique carbon environments in the molecule. nih.gov
The carbonyl carbon (C=O) of the amide group is the most deshielded, appearing far downfield at 164.5 ppm. nih.gov The quaternary carbon of the adamantyl cage attached to the nitrogen atom resonates at 52.3 ppm. nih.gov The carbon of the chloroacetyl group (–CH₂Cl) is found at 42.8 ppm. nih.gov The remaining signals at 41.1 ppm, 36.1 ppm, and 29.3 ppm correspond to the methylene (CH₂) and methine (CH) carbons of the adamantyl skeleton. nih.gov
Interactive Data Table: ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Assignment |
|---|---|
| 164.5 | C =O (Amide) |
| 52.3 | Adamantyl C -N (Quaternary) |
| 42.8 | Cl-C H₂- |
| 41.1 | Adamantyl C H₂ |
| 36.1 | Adamantyl C H₂ |
| 29.3 | Adamantyl C H |
Spectrum recorded in CDCl₃ at 100 MHz. nih.gov
Mass Spectrometry (LC-MS, EI-MS)
Mass spectrometry is an analytical technique used to measure the mass-to-charge ratio of ions. The molecular weight of this compound is 227.73 g/mol , and its monoisotopic mass is 227.1076919 Da. nih.gov In a mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 227, corresponding to the intact molecule. Due to the presence of chlorine, an isotopic peak (M+2) at m/z 229 with an intensity of about one-third of the M⁺ peak is also expected, reflecting the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.
While detailed experimental fragmentation data from LC-MS or EI-MS studies are not extensively reported in the reviewed literature, the fragmentation pattern can be predicted based on the structure. Common fragmentation pathways would likely involve:
Alpha-cleavage: Fission of the bond between the adamantyl group and the nitrogen atom, leading to the formation of the stable adamantyl cation at m/z 135.
McLafferty rearrangement is not possible for this molecule.
Cleavage of the C-Cl bond: Loss of a chlorine radical.
Fragmentation of the amide group: Cleavage of the N-C or C-C bonds of the chloroacetamide moiety.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its amide and alkyl halide functional groups.
Although a specific experimental spectrum is not provided in the primary sources reviewed, the expected characteristic absorption frequencies can be predicted based on established correlation tables.
Interactive Data Table: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| ~3300 | N-H Stretch | Secondary Amide |
| 2850-2920 | C-H Stretch | Adamantyl (Alkyl) |
| ~1650 | C=O Stretch (Amide I band) | Secondary Amide |
| ~1550 | N-H Bend (Amide II band) | Secondary Amide |
| 600-800 | C-Cl Stretch | Alkyl Halide |
Key expected peaks include:
A strong absorption band around 1650 cm⁻¹ due to the carbonyl (C=O) stretching vibration of the secondary amide (Amide I band).
An absorption band in the region of 3300 cm⁻¹ corresponding to the N-H stretching vibration.
A band around 1550 cm⁻¹ from the N-H bending vibration (Amide II band).
Strong bands in the 2850-2920 cm⁻¹ region due to the C-H stretching of the adamantyl group's CH₂ and CH groups.
An absorption in the fingerprint region, typically between 600-800 cm⁻¹, corresponding to the C-Cl stretching vibration.
Biological Activities and Mechanistic Investigations
Antimicrobial Activity
N-(1-Adamantyl)-2-chloroacetamide has demonstrated a spectrum of antimicrobial activities, with a pronounced effect against the bacterium responsible for tuberculosis. Its efficacy extends to other bacteria as well, positioning it as a subject of ongoing research for new therapeutic agents.
Anti-tuberculosis Activity
The compound has shown notable potential as an anti-tuberculosis agent. nih.govnih.gov Its unique structure, combining an adamantane (B196018) moiety with a chloroacetamide group, contributes to its action against Mycobacterium tuberculosis. nih.govnih.gov
This compound is recognized as a potent inhibitor of Mycobacterium tuberculosis. biosynth.com Research has highlighted the importance of the adamantyl group in the antimycobacterial activity of various compounds. nih.gov The specific combination of this bulky, lipophilic cage with the chloroacetamide side chain appears to be a key factor in its inhibitory effects. nih.govbiosynth.com
The primary mechanism by which this compound exerts its effect on Mycobacterium tuberculosis involves the disruption of essential cellular processes. It has been shown to inhibit the synthesis of DNA, RNA, and protein within the bacterium. biosynth.com This multi-targeted inhibition is a significant factor in its ability to halt the growth of M. tuberculosis. biosynth.com
A noteworthy characteristic of this compound is its selectivity. The compound demonstrates a more potent activity against Mycobacterium tuberculosis compared to other bacteria, such as Escherichia coli. biosynth.com This selectivity suggests that the compound may target pathways or structures that are unique to or more critical for the survival of M. tuberculosis. biosynth.com
General Antibacterial Properties
Beyond its specific action against the tuberculosis pathogen, this compound also possesses broader antibacterial properties. The chloroacetamide group itself is known to contribute to the antimicrobial activity of various molecules. nih.gov
The compound's activity spectrum includes both Gram-positive and Gram-negative bacteria. scielo.br While many antibacterial agents are limited by the complex outer membrane of Gram-negative bacteria, which acts as a formidable barrier, this compound has demonstrated the ability to affect these challenging pathogens. scielo.brmdpi.comnews-medical.net This suggests a mechanism of action that can bypass or overcome this protective layer.
Interactive Data Table: Antimicrobial Activity of this compound
| Target Organism | Activity | Mechanism of Action |
| Mycobacterium tuberculosis | Potent Inhibitor | Inhibition of DNA, RNA, and protein synthesis |
| Escherichia coli | Less Active | Selective against M. tuberculosis |
| Gram-Positive Bacteria | Active | General antibacterial properties |
| Gram-Negative Bacteria | Active | General antibacterial properties |
Antiviral Activity
Adamantane and its derivatives have long been recognized as a significant class of antiviral agents. nih.govmdpi.com The antiviral drug amantadine (B194251), an adamantane derivative, was one of the first synthetic compounds demonstrated to inhibit the replication of the influenza virus. nih.gov The core adamantane structure is a key pharmacophore that has been exploited in the development of various antiviral compounds. mdpi.com
While direct studies on this compound against Herpes Simplex Virus (HSV) are not prominent, other adamantane derivatives have shown significant anti-HSV activity, providing a model for potential mechanisms. One such derivative, 1-adamantyl (5-bromo-2-methoxybenzyl) amine (ABMA), has been identified as an effective inhibitor of HSV-2 both in vitro and in vivo. mdpi.com
In laboratory studies, the adamantane derivative ABMA was shown to inhibit the cytopathic effects (CPE) and plaque formation induced by HSV-2. mdpi.com The 50% effective concentrations (EC₅₀) were determined to be 1.66 µM for CPE inhibition and 1.08 µM for plaque reduction. mdpi.com This demonstrates a potent ability to interfere with the virus's ability to destroy host cells and propagate. mdpi.com Treatment with ABMA led to a reduction in the levels of HSV-2 protein and DNA in cell cultures. mdpi.com
Investigations into the mechanism of ABMA revealed a dual antiviral action, affecting both early and late stages of the HSV-2 lifecycle. mdpi.com Time-of-addition assays indicated that the compound impairs virus entry into the host cell. mdpi.com Furthermore, it also appears to interfere with the late stages of viral replication, after the virus has already entered the cell. mdpi.com Other studies on different compounds have shown that interfering with viral attachment and penetration are key mechanisms for inhibiting HSV infection at its earliest stages. mjima.orgresearchgate.net
The adamantane scaffold is well-established for its activity against influenza A viruses. nih.gov Adamantane derivatives like amantadine and rimantadine (B1662185) function by blocking the M2 ion channel of the influenza A virus, which is a critical process for the viral uncoating within the host cell's endosomes. nih.govresearchgate.net This action prevents the release of the viral genome into the cytoplasm, thereby halting replication. nih.gov
Research into other, more complex adamantane-based compounds has revealed alternative mechanisms. For example, N-(2,8-dimethyl-3-oxo-1-thia-4-azaspiro[4.5]dec-4-yl)adamantane-1-carboxamide was identified as a potent inhibitor of the influenza A/H3N2 virus. nih.gov Its mechanism involves acting as a fusion inhibitor, which it achieves by preventing the necessary conformational change of the viral hemagglutinin protein at low pH, a key step for the virus to fuse with the host cell membrane. nih.gov
Activity against Influenza A Virus
Comparison with Amantadine and Rimantadine
Amantadine and its α-methyl derivative, rimantadine, are prototypical adamantane-based drugs that have been utilized for the prophylaxis and treatment of influenza A virus infections. Their mechanism of action primarily involves the blockage of the M2 ion channel, a proton-selective channel essential for the viral uncoating process within the host cell. By inhibiting this channel, these drugs prevent the release of the viral ribonucleoprotein (vRNP) into the cytoplasm, thereby halting viral replication at an early stage.
While both amantadine and rimantadine target the M2 protein, they exhibit differences in their pharmacokinetic profiles and side-effect profiles. Rimantadine is generally considered to have a more favorable safety profile, with a lower incidence of central nervous system side effects compared to amantadine.
A direct comparative analysis of the antiviral efficacy of this compound against influenza A with that of amantadine and rimantadine is not available in the current scientific literature. Such studies would be crucial to determine its relative potency and potential advantages.
Subtype-Dependent Antiviral Activity
The effectiveness of amantadine and rimantadine is limited to influenza A viruses, as influenza B viruses lack the M2 protein, the primary target of these drugs. Furthermore, the emergence of resistant influenza A strains, often due to single amino acid substitutions in the transmembrane domain of the M2 protein (e.g., S31N), has significantly compromised their clinical utility.
Specific data on the subtype-dependent antiviral activity of this compound against different influenza A subtypes (e.g., H1N1, H3N2) is not documented in published research. Investigating its activity against both wild-type and amantadine-resistant influenza A strains would be a critical step in evaluating its potential as a next-generation anti-influenza agent.
Influence on M2 Protein
The interaction of amantadine and rimantadine with the M2 ion channel is a key determinant of their antiviral activity. These drugs bind to the pore of the M2 channel, physically occluding it and preventing proton translocation. The specific amino acid residues lining the pore are critical for this interaction.
There are currently no published studies that have investigated the direct influence of this compound on the M2 protein of the influenza A virus. Research employing techniques such as electrophysiology or molecular modeling would be necessary to determine if this compound targets the M2 ion channel and to characterize its binding interactions.
Activity against Respiratory Syncytial Virus
Respiratory Syncytial Virus (RSV) is a major cause of lower respiratory tract infections, particularly in infants and the elderly. In a study evaluating a series of adamantane derivatives for their potential antiviral properties against RSV, none of the tested compounds demonstrated high levels of activity. sigmaaldrich.com However, it is not specified whether this compound was included in this particular screening. Therefore, its activity against RSV remains to be determined.
Enzyme Inhibition Studies
Investigation of Cholinesterase (ChE) Inhibition
Cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are important enzymes in the nervous system. A study investigating the cholinesterase inhibitory activities of a series of adamantyl-based ester derivatives identified compounds with varying levels of inhibition. However, this study did not include this compound. Consequently, there is no available data on the inhibitory activity of this compound against cholinesterases.
Indoleamine 2,3-dioxygenase (IDO1) Inhibition
Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that plays a critical role in immune evasion, particularly in the tumor microenvironment, by catalyzing the metabolism of tryptophan. researchgate.netkoreascience.kr The inhibition of IDO1 is a significant strategy in cancer immunotherapy to restore T-cell-mediated immune responses against tumors. sigmaaldrich.com While numerous IDO1 inhibitors have been developed, some incorporating adamantane-like cages or furan (B31954) scaffolds, specific inhibitory data for this compound against IDO1 is not extensively detailed in currently available literature. nih.gov The adamantane moiety is valued in drug design for its unique steric and lipophilic properties, which can influence enzyme-ligand binding. mdpi.com Further research is required to fully characterize the interaction, if any, between this compound and the IDO1 active site.
Protein Kinase CK2 Inhibition
Protein Kinase CK2 (formerly Casein Kinase 2) is a serine/threonine kinase that is often overexpressed in cancer cells, where it contributes to cell growth, proliferation, and suppression of apoptosis. nih.gov Consequently, the development of CK2 inhibitors is a promising avenue for cancer therapy. nih.govnih.gov The field has seen the development of potent and selective CK2 inhibitors, such as CX-4945 (Silmitasertib), which target the enzyme's ATP-binding site. nih.govmedchemexpress.com While a wide array of chemical scaffolds has been explored for CK2 inhibition, specific data quantifying the inhibitory potency (e.g., IC₅₀) of this compound against CK2 are not prominently available in the reviewed literature.
Anticancer Activity
The potential of this compound and its derivatives as anticancer agents is an area of active research, building on the established anticancer properties of other adamantane-containing compounds. mdpi.com
Activity against CNS Cancer Cell Lines
Central Nervous System (CNS) cancers, such as glioblastoma, are notoriously difficult to treat due to their aggressive nature and the challenge of crossing the blood-brain barrier. nih.gov Cell lines like LN-229 (glioblastoma) are standard models for testing new therapeutic candidates. nih.gov Research into novel adamantane derivatives has shown some promise in this area. However, specific studies detailing the activity of this compound against a panel of CNS cancer cell lines are required to establish its potential efficacy in this context.
Potential for Apoptosis Induction
Apoptosis, or programmed cell death, is a critical mechanism that anticancer drugs often exploit to eliminate malignant cells. nih.gov The induction of apoptosis can be triggered through various cellular pathways, often involving the regulation of pro-apoptotic and anti-apoptotic proteins like those in the Bcl-2 family and tumor suppressor genes like p53. nih.govwaocp.org While this compound has been shown to inhibit DNA, RNA, and protein synthesis in Mycobacterium tuberculosis, its specific ability to induce apoptosis in cancer cells has not been fully elucidated. biosynth.com Studies on other novel acetamide (B32628) scaffolds have demonstrated cell death induction through concomitant apoptosis and autophagy, suggesting a potential, yet unconfirmed, mechanism for adamantyl-acetamide derivatives. researchgate.net
Structure-Activity Relationship (SAR) Studies
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, guiding the optimization of lead compounds to enhance potency and selectivity. For adamantane derivatives, SAR studies often explore modifications to the adamantane cage and the linker or functional groups attached to it. koreascience.krmdpi.com
The this compound structure features a bulky, lipophilic adamantane cage connected via an amide linker to a reactive chloroacetyl group. The chloroacetamide moiety is a known electrophilic "warhead" capable of forming covalent bonds with nucleophilic residues, such as cysteine or selenocysteine, in enzyme active sites. This covalent bonding can lead to irreversible inhibition, a mechanism employed by inhibitors of enzymes like GPX4. The adamantane group itself can engage in hydrophobic interactions within a binding pocket, enhancing affinity and modulating pharmacokinetic properties.
While the compound is known as a synthetic precursor for potential anti-tuberculosis agents, detailed SAR studies focusing on its anticancer or specific enzyme inhibitory activities are not widely published. researchgate.netnih.gov Such studies would involve synthesizing analogs by modifying the adamantane cage, altering the linker, and replacing the chloroacetamide group with other functionalities to probe the structural requirements for biological activity.
Impact of Adamantane Moiety on Biological Activity
The adamantane group is a cornerstone of the molecule's pharmacological character, primarily due to its unique structural and physicochemical properties. This bulky, rigid, and highly lipophilic hydrocarbon cage plays a crucial role in how the molecule interacts with biological systems. mdpi.com
The introduction of an adamantane moiety into drug candidates is a well-established strategy to enhance their pharmacokinetic properties. mdpi.com Its lipophilicity can improve the absorption and distribution of a drug in blood plasma. Furthermore, the rigid cage structure can shield adjacent functional groups from metabolic degradation, thereby increasing the drug's stability and duration of action. mdpi.com Adamantane's size and shape allow it to fit snugly into the cavities of various host molecules and protein binding sites, potentially acting as a blocking agent for cellular ion channels. mdpi.com
Derivatives of adamantane have demonstrated a wide array of biological effects, underscoring the moiety's importance. These activities include antiviral (e.g., Amantadine, Rimantadine), antibacterial, anticancer, antidiabetic, and anti-inflammatory properties. mdpi.comresearchgate.net The ability of the adamantyl group to increase a compound's lipophilicity is often correlated with an enhancement of its therapeutic effect. mdpi.com For instance, this compound itself has been utilized as a precursor in the synthesis of potential anti-tuberculosis agents, highlighting the value of the adamantane scaffold in this field. researchgate.net
| Adamantane Derivative | Reported Biological Activity | Reference |
|---|---|---|
| Amantadine | Antiviral | mdpi.comresearchgate.net |
| Rimantadine | Antiviral | mdpi.com |
| Saxagliptin | Antidiabetic | mdpi.com |
| Adapalene | Anti-inflammatory | mdpi.com |
| Isothiourea-adamantane derivatives | Antibacterial | mdpi.com |
Influence of Chloroacetamide Group Modifications
The chloroacetamide portion of this compound is a key site for chemical modification and contributes significantly to the compound's reactivity. The chemical behavior of N-substituted 2-chloroacetamides is largely defined by the presence of the chlorine atom, which is an effective leaving group. researchgate.netresearchgate.net
This reactivity allows for the easy replacement of the chlorine atom by various nucleophiles, including those containing oxygen, nitrogen, or sulfur. researchgate.net This feature makes chloroacetamide derivatives highly versatile synthetic intermediates for creating a wide range of other compounds and heterocyclic systems. researchgate.netresearchgate.net Consequently, modifications at this position are a primary strategy for developing new derivatives of this compound with altered or improved biological functions.
While the reactivity of the chloroacetamide group is advantageous for synthesis, it also has implications for its biological interactions. As an alkylating agent, it can react with biological macromolecules. Studies on 2-chloroacetamide (B119443) in proteomics have shown that while it is used to alkylate cysteine residues, it can also lead to off-target effects. nih.gov A notable side effect is the significant oxidation of methionine residues, which occurs more frequently with 2-chloroacetamide compared to other alkylating agents like iodoacetamide. nih.gov This suggests that the chloroacetamide moiety can induce oxidative stress or other unintended modifications, a factor that must be considered in its mechanism of action.
| Modification Site | Chemical Property | Implication for Biological Activity | Reference |
|---|---|---|---|
| Chlorine Atom | Good leaving group, susceptible to nucleophilic substitution. | Allows for synthesis of diverse derivatives by reaction with O, N, S nucleophiles. | researchgate.netresearchgate.net |
| Amide Group | Provides structural rigidity and potential for hydrogen bonding. | Influences binding to biological targets. | researchgate.net |
| Overall Chloroacetamide Moiety | Acts as an alkylating agent. | Can cause off-target modifications, such as methionine oxidation. | nih.gov |
Role of Hybrid Structures (e.g., Triazole-Adamantylacetamide Hybrids)
A prominent strategy in modern drug discovery is the creation of hybrid molecules, which involves covalently linking two or more pharmacophoric units to generate a single compound with a potentially enhanced or novel biological profile. The this compound scaffold is an ideal candidate for such hybridization.
By reacting the chloroacetamide group with other heterocyclic moieties, such as triazoles, researchers can develop novel hybrid structures. Triazoles, five-membered heterocyclic rings containing three nitrogen atoms, are considered "privileged structures" in medicinal chemistry. nih.gov They are capable of interacting with a wide range of enzymes and receptors, and their derivatives exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects. researchgate.netresearchgate.net
The rationale behind creating triazole-adamantylacetamide hybrids is to combine the beneficial pharmacokinetic properties of the adamantane moiety with the diverse biological activities of the triazole ring. mdpi.comnih.gov Such hybrids have the potential to act on multiple biological targets or to exhibit improved potency and selectivity. nih.gov For example, 1,2,4-triazole-containing hybrids are being actively investigated as potential anti-tuberculosis agents. nih.gov The combination of different structural motifs can lead to synergistic effects, where the hybrid molecule is more effective than the sum of its individual components. researchgate.net This approach represents a rational design strategy for developing the next generation of therapeutic agents based on the adamantylacetamide framework.
| Hybrid Structure Component | Contribution to Hybrid Molecule | Example of Potential Activity | Reference |
|---|---|---|---|
| Adamantylacetamide | Provides lipophilicity, metabolic stability, and a rigid scaffold. | Enhanced pharmacokinetics, potential for ion channel blocking. | mdpi.com |
| Triazole Ring (e.g., 1,2,4-triazole) | Offers a wide range of biological activities and can interact with various biological targets. | Anticholinesterase, Anti-tuberculosis, Antiviral. | nih.govnih.govmdpi.com |
Computational and Theoretical Investigations
Molecular Docking Simulations
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This helps in understanding the binding mechanism and predicting the strength of the interaction.
Ligand-Protein Interactions
For a compound like N-(1-Adamantyl)-2-chloroacetamide, which has been investigated for anti-tuberculosis activity, molecular docking would be used to predict how it interacts with specific protein targets within Mycobacterium tuberculosis. These interactions typically include:
Hydrogen Bonds: The amide group in this compound contains a hydrogen bond donor (N-H) and acceptor (C=O), which could form key interactions with amino acid residues in a protein's active site.
Hydrophobic Interactions: The bulky, lipophilic adamantyl cage is expected to form significant hydrophobic and van der Waals interactions with nonpolar residues in the binding pocket.
Halogen Bonds: The chlorine atom could potentially act as a halogen bond donor, interacting with nucleophilic atoms in the protein.
Without specific studies, a table of interacting residues and bond distances cannot be generated.
Prediction of Binding Modes and Affinities
Docking algorithms would predict the most stable three-dimensional binding pose (the binding mode) of this compound within the target's active site. The simulation also produces a score, representing the predicted binding affinity (e.g., in kcal/mol). A lower score typically indicates a more favorable binding interaction. Multiple potential binding modes are often evaluated.
A data table for predicted binding affinities would require specific docking studies against defined protein targets, which are not available.
Quantum Mechanical (QM) Analyses
QM methods are used to study the electronic structure and reactivity of a molecule.
LUMO and LUMO Map Analysis
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in defining a molecule's reactivity.
HOMO: Represents the ability to donate an electron.
LUMO: Represents the ability to accept an electron.
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of molecular stability. A small gap suggests high chemical reactivity.
A LUMO map would show the distribution of the LUMO across the molecule, indicating the most likely sites for nucleophilic attack. For this compound, this would likely be centered around the chloroacetamide group.
Specific energy values for HOMO, LUMO, and the energy gap are not available from existing literature.
Molecular Dynamics (MD) Simulations
MD simulations provide insight into the dynamic behavior of a molecule over time. An MD simulation of the this compound-protein complex (derived from docking) would assess the stability of the predicted binding mode. Key analyses include:
Root Mean Square Deviation (RMSD): To track the conformational stability of the ligand and protein over time.
Root Mean Square Fluctuation (RMSF): To identify the flexibility of specific amino acid residues upon ligand binding.
Hydrogen Bond Analysis: To monitor the persistence of key hydrogen bonds throughout the simulation.
As no initial docking studies are available, no subsequent MD simulation data can be reported.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.govyoutube.com This approach is particularly valuable in drug discovery for predicting the activity of novel molecules, thereby streamlining the search for new therapeutic agents. mdpi.comfrontiersin.org
While specific QSAR models for this compound are not extensively documented in public literature, the methodology has been successfully applied to structurally related compounds, such as N-substituted chloroacetamides. nih.govresearchgate.nettandfonline.com Studies on these analogues demonstrate that QSAR can effectively model and predict antimicrobial activity by correlating it with various physicochemical and structural properties. nih.govresearchgate.netnih.gov For instance, research on N-(substituted phenyl)-2-chloroacetamides has shown that their antimicrobial efficacy against various bacteria and fungi can be predicted by analyzing their structural characteristics. nih.govresearchgate.netnih.gov This suggests that a similar approach could be employed to predict and optimize the biological activities of this compound and its derivatives.
The core principle of QSAR lies in the idea that the biological effect of a compound is a function of its molecular structure and properties. nih.gov By developing a robust QSAR model, researchers can screen virtual libraries of compounds and prioritize the synthesis of candidates with the highest predicted potency, saving significant time and resources. nih.govmdpi.com
Prediction of Biological Activity based on Structural Descriptors
The prediction of biological activity using QSAR is fundamentally based on molecular descriptors. These are numerical values that characterize specific properties of a molecule, derived from its chemical structure. researchgate.net For this compound, the bulky and highly lipophilic adamantane (B196018) cage is a critical structural feature that significantly influences its properties. researchgate.net The adamantane group is known to increase the lipophilicity of molecules, which can enhance their ability to cross biological membranes—a key factor for bioavailability and antimicrobial action. researchgate.net
The process of predicting biological activity involves calculating a wide array of descriptors and then using statistical methods to find the best correlation with the observed activity. mdpi.com Cheminformatics tools and platforms like Molinspiration, SwissADME, and PreADMET are often used to calculate these descriptors and predict pharmacokinetic profiles. nih.govresearchgate.net
Key structural descriptors relevant to QSAR modeling include:
Topological Descriptors: These describe the connectivity and branching of atoms in a molecule.
Electronic Descriptors: These relate to the distribution of electrons, influencing how the molecule interacts with biological targets.
Physicochemical Properties: Parameters like the octanol-water partition coefficient (LogP), topological polar surface area (TPSA), molecular weight, and the number of hydrogen bond donors and acceptors are crucial for predicting a compound's absorption, distribution, metabolism, and excretion (ADME) properties. nih.govresearchgate.net
A study on N-(substituted phenyl)-2-chloroacetamides successfully used such descriptors to predict antimicrobial potential, noting that properties like lipophilicity and TPSA were vital for cell permeability. nih.govresearchgate.net For this compound, which has been investigated as a precursor for potential anti-tuberculosis agents, QSAR could be instrumental in designing derivatives with improved efficacy. By systematically modifying the structure and calculating the corresponding descriptors, a model could guide the synthesis of analogues with optimal activity.
Below is a table of computationally predicted structural descriptors for this compound. These values would serve as the independent variables in a QSAR model aimed at predicting its biological activity.
| Descriptor | Value |
|---|---|
| Molecular Weight | 227.73 g/mol |
| XLogP3-AA (Lipophilicity) | 2.8 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 1 |
| Rotatable Bond Count | 2 |
| Topological Polar Surface Area (TPSA) | 29.1 Ų |
| Heavy Atom Count | 15 |
| Complexity | 248 |
Applications and Future Directions
N-(1-Adamantyl)-2-chloroacetamide as a Pharmaceutical Intermediate
This compound serves as a crucial precursor in the synthesis of potential pharmaceutical agents. nih.gov It is particularly noted as an analog of adamantyl acetamide (B32628) and has been investigated for its potential as an inhibitor of Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. biosynth.com Research has shown that this compound can inhibit the synthesis of DNA, RNA, and proteins in Mycobacterium tuberculosis, demonstrating selectivity for this bacterium over others like Escherichia coli. biosynth.com
The adamantane (B196018) core itself is a well-established pharmacophore in medicinal chemistry. pensoft.net Its incorporation into drug candidates can enhance their lipophilicity and stability, which in turn can improve their pharmacokinetic profiles. nih.govnih.gov The bulky adamantyl group can also act as a shield, protecting nearby functional groups from metabolic degradation. mdpi.com
Potential in Agrochemical Development
The chloroacetamide group is a known component of several herbicides. researchgate.net While direct research on this compound in agrochemical applications is not extensively documented in the provided results, the known herbicidal activity of chloroacetamides suggests a potential avenue for exploration. researchgate.net The unique properties of the adamantyl group could be leveraged to create novel agrochemical derivatives with modified efficacy, selectivity, or environmental persistence. The discovery of new lead compounds with desirable biological activity is a significant challenge in pesticide chemistry, and the exploration of adamantane-containing chloroacetamides could offer new solutions. researchgate.net
Role in Materials Science
Adamantane and its derivatives are recognized for their utility in materials science due to their rigid, well-defined structures. researchgate.net They can be used as building blocks for the synthesis of polymers and nanostructured materials. researchgate.net The incorporation of the adamantane cage can influence the physical and chemical properties of materials, such as thermal stability and mechanical strength. While specific applications of this compound in materials science are not detailed in the search results, its structure suggests potential as a monomer or a modifying agent in polymer chemistry. The ability of adamantane derivatives to self-assemble into supramolecular structures also opens up possibilities in the design of novel materials with unique functionalities. mdpi.compensoft.net
Challenges and Opportunities in Adamantane-Based Drug Design
The use of the adamantane scaffold in drug design presents both challenges and significant opportunities. A primary advantage is its lipophilicity, which can facilitate the penetration of the blood-brain barrier, a crucial factor for drugs targeting the central nervous system. nih.gov The rigidity of the adamantane cage can also lead to high affinity and selectivity for biological targets by providing a well-defined three-dimensional structure for interaction. mdpi.comnih.gov
However, this same rigidity can also be a challenge, as it limits the conformational flexibility of the molecule, which may be necessary for optimal binding to some biological targets. Furthermore, the high lipophilicity of adamantane derivatives can sometimes lead to poor aqueous solubility, which can complicate drug formulation and administration. nih.gov
Despite these challenges, the opportunities are vast. The adamantane scaffold has been successfully incorporated into a number of approved drugs, demonstrating its value in medicinal chemistry. nih.gov The availability of various methods for functionalizing the adamantane core allows for the synthesis of a wide array of derivatives, providing a rich chemical space for drug discovery. nih.govresearchgate.net
Future Research Perspectives and Unexplored Areas
The full potential of this compound and other adamantane derivatives is yet to be fully realized. Future research is likely to focus on several key areas.
A significant area of future research will be the synthesis and evaluation of novel derivatives of this compound. By modifying the chloroacetamide side chain or by introducing additional functional groups onto the adamantane core, it may be possible to develop new compounds with enhanced biological activity and improved selectivity for their targets. koreascience.krmdpi.com For instance, the synthesis of novel chloroacetamide derivatives containing different aromatic moieties has been explored to enhance herbicidal activity. researchgate.net This approach could be adapted to create new pharmaceutical candidates.
While this compound has been investigated for its anti-tuberculosis activity, its potential against other biological targets remains largely unexplored. biosynth.com The chloroacetamide moiety is known to be a reactive electrophile that can form covalent bonds with nucleophilic residues in proteins, such as cysteine. rsc.org This reactivity could be harnessed to design covalent inhibitors for a variety of enzymes and receptors. Screening this compound and its derivatives against a broad range of biological targets could uncover new therapeutic applications.
Advanced Analytical Techniques for Metabolite Identification
The elucidation of metabolic pathways is a critical aspect of understanding the biotransformation of xenobiotic compounds within a biological system. For this compound, a molecule possessing both a bulky lipophilic adamantane cage and a reactive chloroacetamide moiety, a suite of advanced analytical techniques would be indispensable for the comprehensive identification and structural characterization of its metabolites. While specific metabolic studies on this compound are not extensively documented in publicly available literature, the analytical strategies employed for structurally related adamantane derivatives and chloroacetamide-containing compounds provide a clear framework for its metabolite identification. The primary techniques would involve sophisticated mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, often used in combination to provide unequivocal structural assignments.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a cornerstone technique for metabolite profiling due to its high sensitivity, selectivity, and throughput. An LC-MS/MS workflow for the analysis of this compound metabolites would typically involve the chromatographic separation of the parent compound and its metabolites from a biological matrix (e.g., liver microsome incubations or urine), followed by mass spectrometric detection and fragmentation.
The initial step would involve a full scan analysis to detect potential metabolites based on their predicted mass-to-charge (m/z) ratios. Given the known metabolic pathways for adamantane-containing compounds, a primary focus would be on identifying products of hydroxylation on the adamantane ring. nih.govresearchgate.net The addition of one or more hydroxyl groups (+16 Da per hydroxylation) would be a key indicator of Phase I metabolism. Similarly, the metabolism of the chloroacetamide group could lead to dehalogenation or conjugation, resulting in predictable mass shifts.
Following the detection of potential metabolite ions, product ion scans (MS/MS) would be performed. In this mode, a specific metabolite ion is selected and fragmented, and the resulting fragment ions are analyzed. The fragmentation pattern provides crucial structural information. For instance, fragmentation of a hydroxylated adamantane metabolite would likely yield characteristic fragment ions corresponding to the adamantane cage, allowing for the localization of the modification. spectrabase.com
Table 1: Predicted Mass Shifts for Potential Metabolites of this compound
| Metabolic Transformation | Mass Shift (Da) | Predicted Metabolite m/z |
| Monohydroxylation | +16 | 243.12 |
| Dihydroxylation | +32 | 259.12 |
| Dechlorination | -35 | 192.14 |
| Glutathione Conjugation | +307 | 534.22 |
Note: The predicted m/z values are based on the monoisotopic mass of the parent compound this compound (C12H18ClNO, Exact Mass: 227.11). nih.gov
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry (HRMS) offers a significant advantage in metabolite identification by providing highly accurate mass measurements, typically with a mass error of less than 5 ppm. nih.govbiosynth.com This level of accuracy allows for the determination of the elemental composition of a metabolite, which is a powerful tool for distinguishing between isobaric species (molecules with the same nominal mass but different elemental formulas).
In the context of this compound metabolism, HRMS would be critical in confirming the elemental formulas of potential metabolites detected in initial screening. For example, if a metabolite with a nominal mass of 243 is detected, HRMS can differentiate between a hydroxylated metabolite (C12H18ClNO2) and other potential isobaric compounds. This is particularly important when analyzing complex biological samples containing numerous endogenous molecules. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy
While mass spectrometry is excellent for detecting and providing mass information about metabolites, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for the unambiguous structural elucidation of novel compounds. nist.govebi.ac.uk Although less sensitive than MS, NMR provides detailed information about the chemical environment of each atom in a molecule, which is essential for determining the precise location of a metabolic modification. nist.govnist.gov
For the analysis of this compound metabolites, one-dimensional (1D) and two-dimensional (2D) NMR experiments would be employed.
¹H NMR: A ¹H NMR spectrum provides information about the number and types of protons in a molecule. The chemical shifts and coupling patterns of the adamantane and chloroacetamide protons in the parent compound are known. nih.govresearchgate.net Changes in these signals in a metabolite's spectrum can indicate the site of metabolism. For example, the appearance of a new signal in the region typical for protons attached to a carbon bearing a hydroxyl group would suggest hydroxylation.
¹³C NMR: A ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. researchgate.net Similar to ¹H NMR, shifts in the ¹³C signals can pinpoint the site of metabolic modification.
2D NMR Techniques: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are powerful tools for assembling the complete structure of a metabolite. For instance, an HMBC experiment can show correlations between protons and carbons that are two or three bonds apart, which would be invaluable in confirming the position of a hydroxyl group on the adamantane ring or identifying structural changes in the chloroacetamide moiety.
Due to the relatively large sample quantities required for NMR analysis, this technique is often used after a metabolite has been isolated and purified, typically using preparative high-performance liquid chromatography (HPLC). spectrabase.com
Q & A
Basic Questions
Q. What safety protocols are recommended for handling N-(1-Adamantyl)-2-chloroacetamide in laboratory settings?
- Methodological Answer :
- Ventilation : Ensure adequate ventilation in work areas to avoid inhalation exposure .
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Avoid skin/eye contact; flush with water for 15+ minutes if exposed .
- Storage : Store in sealed containers in dry, ventilated areas away from ignition sources. Prevent electrostatic discharge .
- Spill Management : Use dry sand, chemical foam, or alcohol-resistant foam for containment. Avoid environmental release .
Q. What synthetic routes are available for this compound?
- Methodological Answer :
- Primary Route : React 1-adamantylamine with 2-chloroacetyl chloride under controlled acidic conditions (e.g., sulfuric acid media). Purification via recrystallization or distillation ensures high yield .
- Alternative : C-amidoalkylation of adamantane derivatives using chloroacetamide precursors, optimized in polar aprotic solvents like DMF .
Q. How is the molecular structure of this compound characterized?
- Methodological Answer :
- X-ray Crystallography : Orthorhombic crystal system (Pbca space group) with unit cell parameters a = 9.3656 Å, b = 13.7515 Å, c = 18.7917 Å. Displacement ellipsoids confirm planar amide geometry and adamantane cage stability .
- Spectroscopy : IR and NMR validate functional groups (C=O at ~1680 cm⁻¹; CH₂Cl at δ 4.2–4.5 ppm) .
Advanced Research Questions
Q. How does this compound react with nitrogen-containing nucleophiles, and what are the implications for drug development?
- Methodological Answer :
- Mechanism : The chlorine atom undergoes nucleophilic substitution (SN2) with amines, yielding aminoamide derivatives. For example, reaction with ethylenediamine forms N-(2-aminoethyl)-2-chloroacetamide, a precursor for bioactive molecules .
- Applications : Derivatives show antiviral potential (e.g., tromantadine synthesis) and enzyme inhibition via covalent binding to nucleophilic residues .
Q. What role does this compound play in synthesizing tromantadine analogs?
- Methodological Answer :
- Intermediate Utility : Serves as a key scaffold for introducing adamantyl groups into antiviral agents. React with thiols or amines to modify the acetamide side chain, enhancing target specificity .
- Case Study : In sulfuric acid media, coupling with cysteine derivatives yields tromantadine-like structures with improved pharmacokinetic profiles .
Q. What analytical methods ensure purity and stability of this compound in research?
- Methodological Answer :
- HPLC Analysis : Reverse-phase chromatography (e.g., Newcrom R1 column) with mobile phases like acetonitrile/water (70:30) resolves impurities. Retention time ~8.2 min confirms compound identity .
- Stability Testing : Monitor decomposition under UV light or heat (40–60°C) via TLC or GC-MS. Stable in dry, inert atmospheres but degrades in acidic/basic conditions .
Q. How do structural modifications of this compound influence biological activity?
- Methodological Answer :
- SAR Studies :
- Adamantane Group : Enhances lipid solubility and blood-brain barrier penetration .
- Chloroacetamide Moiety : Electrophilic chlorine enables covalent binding to cysteine residues in enzymes (e.g., kinase inhibition) .
- Derivative Screening : Replace chlorine with azide (-N₃) for click chemistry applications or methoxy (-OCH₃) to reduce reactivity .
Q. What insights does the crystal structure provide about the reactivity of this compound?
- Methodological Answer :
- Planar Amide Geometry : Facilitates nucleophilic attack at the carbonyl carbon, while the adamantane cage sterically hinders approach from specific angles .
- Chlorine Position : The β-chloro group stabilizes transition states in SN2 reactions, as confirmed by crystallographic displacement parameters .
Data Contradiction Analysis
Q. Are there discrepancies in reported stability data for this compound?
- Analysis :
- : Claims stability under dry, inert storage but lacks thermal/light degradation data.
- : Notes decomposition in acidic/basic conditions during synthesis.
- Resolution : Stability is context-dependent; neutral pH and low temperatures are critical for long-term storage, while reactive environments accelerate breakdown .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
